Product packaging for Cyclopentylacetic acid(Cat. No.:CAS No. 1123-00-8)

Cyclopentylacetic acid

Cat. No.: B058124
CAS No.: 1123-00-8
M. Wt: 128.17 g/mol
InChI Key: YVHAIVPPUIZFBA-UHFFFAOYSA-N
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Description

Cyclopentylacetic acid is a valuable carboxylic acid building block in organic synthesis and medicinal chemistry research. Its structure, featuring a cyclopentyl moiety linked to an acetic acid group, provides a unique steric and conformational profile that is highly sought after in the design and development of novel bioactive compounds. This reagent is extensively utilized as a key synthetic intermediate for the incorporation of the this compound scaffold into larger molecular architectures, particularly in pharmaceutical research for probing structure-activity relationships (SAR). Its applications extend to the synthesis of prostaglandin analogs, non-steroidal anti-inflammatory drugs (NSAIDs), and other therapeutic agents where the lipophilic cyclopentyl group can influence pharmacokinetic properties such as metabolic stability and membrane permeability. Furthermore, it serves as a precursor for the synthesis of esters, amides, and other derivatives, enabling researchers to fine-tune the physicochemical properties of lead compounds. Available in high purity, this compound is an essential tool for chemists and biochemists engaged in lead optimization, chemical biology, and the exploration of new chemical spaces for drug discovery and material science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O2 B058124 Cyclopentylacetic acid CAS No. 1123-00-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclopentylacetic acid
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InChI

InChI=1S/C7H12O2/c8-7(9)5-6-3-1-2-4-6/h6H,1-5H2,(H,8,9)
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InChI Key

YVHAIVPPUIZFBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H12O2
Source PubChem
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DSSTOX Substance ID

DTXSID30149976
Record name Cyclopentylacetic acid
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Molecular Weight

128.17 g/mol
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CAS No.

1123-00-8
Record name Cyclopentaneacetic acid
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Advanced Synthetic Methodologies for Cyclopentylacetic Acid and Its Derivatives

Chemo- and Regioselective Synthesis Strategies

The selective synthesis of Cyclopentylacetic acid relies on precise control over reaction conditions and reagent choice to achieve the desired chemical transformations while minimizing side reactions.

Synthesis via Malonic Ester Approach

The malonic ester synthesis is a classic and versatile method for the preparation of carboxylic acids. wikipedia.orgresearchgate.net This approach involves the alkylation of diethyl malonate followed by hydrolysis and decarboxylation to yield the target acid. masterorganicchemistry.combeilstein-journals.org

The synthesis of this compound via this route commences with the deprotonation of diethyl malonate using a strong base, typically sodium ethoxide, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, reacting with a cyclopentyl halide, such as cyclopentyl bromide, in an SN2 reaction to form diethyl cyclopentylmalonate. masterorganicchemistry.com

The subsequent step involves the hydrolysis of the ester groups of diethyl cyclopentylmalonate. This can be achieved under either acidic or basic conditions. beilstein-journals.org Acid-catalyzed hydrolysis, often carried out with an aqueous acid like hydrochloric acid and heat, directly yields the dicarboxylic acid intermediate, cyclopentylmalonic acid. Basic hydrolysis, or saponification, using a base such as sodium hydroxide (B78521), initially forms the dicarboxylate salt, which is then protonated in a subsequent acidic workup to give cyclopentylmalonic acid.

The final step is the decarboxylation of the substituted malonic acid, which readily occurs upon heating, typically in an acidic aqueous solution, to furnish this compound with the liberation of carbon dioxide. nih.gov

Table 1: Key Steps in the Malonic Ester Synthesis of this compound
StepReactionReagents and ConditionsIntermediate/Product
1Enolate FormationDiethyl malonate, Sodium ethoxideDiethyl malonate enolate
2AlkylationCyclopentyl bromideDiethyl cyclopentylmalonate
3HydrolysisAqueous acid (e.g., HCl) and heat, or NaOH followed by acidCyclopentylmalonic acid
4DecarboxylationHeatThis compound

Grignard Reagent-Mediated Carboxylic Acid Synthesis

Grignard reagents are powerful nucleophiles widely used for the formation of carbon-carbon bonds. The synthesis of this compound can be achieved by the carbonation of a suitable Grignard reagent. nih.gov

This method involves the preparation of cyclopentylmethylmagnesium bromide, a Grignard reagent, from the reaction of cyclopentylmethyl bromide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107). encyclopedia.pub The highly reactive organometallic compound is then reacted with carbon dioxide (in the form of dry ice) in a nucleophilic addition reaction. This forms a magnesium carboxylate salt. harvard.edu Subsequent acidification of this salt with a dilute acid, such as hydrochloric acid, protonates the carboxylate to yield the final product, this compound. nih.gov

Table 2: Grignard Reagent-Mediated Synthesis of this compound
StepReactionReagents and ConditionsIntermediate/Product
1Grignard Reagent FormationCyclopentylmethyl bromide, Magnesium, Anhydrous etherCyclopentylmethylmagnesium bromide
2CarbonationCarbon dioxide (dry ice)Magnesium carboxylate salt
3AcidificationDilute aqueous acid (e.g., HCl)This compound

Oxidation of Precursor Alcohols

The oxidation of primary alcohols to carboxylic acids is a fundamental transformation in organic synthesis. This compound can be prepared by the oxidation of 2-cyclopentylethanol. rsc.org

This reaction typically employs strong oxidizing agents to ensure the complete conversion of the alcohol to the carboxylic acid. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). rsc.org The reaction conditions, such as temperature and solvent, are carefully controlled to optimize the yield and prevent over-oxidation or side reactions. The oxidation process involves the initial conversion of the primary alcohol to an aldehyde, which is then further oxidized to the carboxylic acid. rsc.org

Hydrolysis and Decarboxylation Approaches

As detailed in the malonic ester synthesis (Section 2.1.1), the hydrolysis of the intermediate diester, diethyl cyclopentylmalonate, followed by decarboxylation of the resulting dicarboxylic acid is a crucial sequence. nih.gov The hydrolysis step effectively converts the ester functional groups into carboxylic acid groups. beilstein-journals.org

The subsequent decarboxylation is a key transformation where one of the carboxyl groups is eliminated as carbon dioxide upon heating. masterorganicchemistry.com This process is facilitated by the presence of a second carbonyl group at the β-position, which stabilizes the transition state of the reaction. jove.com The mechanism involves a cyclic six-membered transition state, leading to the formation of an enol intermediate which then tautomerizes to the more stable carboxylic acid. jove.com This hydrolysis and decarboxylation sequence provides a reliable method to convert the alkylated malonic ester into the desired monosubstituted acetic acid derivative.

Catalytic Methods in this compound Synthesis

The development of catalytic methods offers more efficient and sustainable alternatives for the synthesis of carboxylic acids. Transition metal catalysis, in particular, has emerged as a powerful tool for various carboxylation reactions.

While specific examples for the direct synthesis of this compound using transition metal catalysis are not extensively documented in readily available literature, the general principles of transition metal-catalyzed carboxylation reactions can be applied to cyclopentyl-containing substrates. These methods often utilize metals like palladium, rhodium, and iridium to facilitate the introduction of a carboxyl group.

Palladium-catalyzed carboxylation reactions, for instance, can convert organic halides into carboxylic acids. encyclopedia.pub A potential route could involve the palladium-catalyzed carboxylation of a cyclopentylmethyl halide. Similarly, rhodium-catalyzed hydrocarboxylation of olefins presents another plausible strategy. wikipedia.org This could theoretically be applied to vinylcyclopentane to introduce a carboxylic acid group. Iridium-catalyzed reactions have also shown promise in C-H activation and carboxylation, which could potentially be adapted for the direct carboxylation of a C-H bond on a cyclopentyl precursor. semanticscholar.org These catalytic approaches represent a frontier in the synthesis of this compound, offering potential for more direct and atom-economical routes.

Organocatalysis in Stereoselective Routes

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, offering a metal-free alternative to traditional methods. In the context of this compound derivatives, organocatalysis is instrumental in constructing the chiral cyclopentane (B165970) scaffold through domino or cascade reactions. These reactions allow for the formation of multiple carbon-carbon bonds and stereocenters in a single, highly efficient step from simple starting materials.

A notable example is the organocatalytic domino Michael-Henry reaction, which has been successfully employed to synthesize highly functionalized chiral cyclopentanes. This strategy can generate molecules with up to four stereogenic centers, including two quaternary centers, with excellent diastereoselectivity and enantioselectivity. acs.orgnih.gov The reaction is typically catalyzed by a chiral primary amine or a derivative of a cinchona alkaloid, which activates the substrates and controls the stereochemical outcome.

The general approach involves the Michael addition of a nucleophile to an electron-deficient olefin, followed by an intramolecular Henry (nitroaldol) reaction to close the five-membered ring. The stereochemistry of the final product is dictated by the chiral catalyst, which directs the approach of the reactants.

Table 1: Organocatalytic Domino Michael-Henry Reaction for Cyclopentane Synthesis acs.orgnih.gov

CatalystStarting MaterialsProduct StereochemistryDiastereomeric RatioEnantiomeric Excess (% ee)
9-Amino-9-deoxyepiquinine2-Nitro-1-phenylethane, (E)-2-pentenal(1R,2R,3S,4R)>99:188-96
Chiral Primary AmineMalononitrile, ChalconeVariesHighUp to 99

These organocatalytic methods provide a rapid increase in molecular complexity and offer a versatile route to chiral cyclopentane cores that can be further elaborated to form this compound derivatives.

Biocatalytic Approaches (e.g., Carboxylic Acid Reductases)

Biocatalysis offers a green and highly selective alternative for chemical synthesis, operating under mild conditions. For the synthesis of derivatives of this compound, enzymes like Carboxylic Acid Reductases (CARs) and Baeyer-Villiger Monooxygenases (BVMOs) are of particular interest.

Carboxylic Acid Reductases (CARs) are enzymes that catalyze the ATP- and NADPH-dependent reduction of a broad range of carboxylic acids to their corresponding aldehydes. nih.govelsevierpure.com This transformation is challenging to achieve selectively using conventional chemical reductants, which often lead to over-reduction to the alcohol. CARs offer excellent chemoselectivity, making them valuable tools in synthetic pathways. nih.gov These enzymes are being explored for their potential in synthesizing aldehyde intermediates that can be further converted into various derivatives. researchhub.comnih.gov

While direct reduction of this compound by a CAR has not been extensively detailed, the broad substrate scope of these enzymes suggests its feasibility. The resulting cyclopentylacetaldehyde would be a versatile intermediate for further synthetic modifications.

A more direct enzymatic route to a this compound derivative has been identified in a microbial metabolic pathway involving a Baeyer-Villiger Monooxygenase (BVMO). BVMOs catalyze the insertion of an oxygen atom adjacent to a carbonyl group, typically converting ketones to esters or lactones. In one studied pathway, a BVMO catalyzes the oxidation of a bicyclic ketone precursor, which, after spontaneous elimination, yields a this compound derivative. acs.orgscispace.com

Table 2: Biocatalytic Enzymes in the Synthesis of Carboxylic Acid Derivatives

Enzyme ClassFunctionRelevance to this compound
Carboxylic Acid Reductase (CAR)Reduces carboxylic acids to aldehydesPotential for selective reduction of this compound to cyclopentylacetaldehyde. nih.govelsevierpure.com
Baeyer-Villiger Monooxygenase (BVMO)Oxidizes ketones to esters/lactonesInvolved in a natural pathway producing a this compound derivative from a bicyclic precursor. acs.orgscispace.com

Multicomponent Reactions for Scaffold Assembly

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a one-pot reaction to form a complex product that contains portions of all starting materials. nih.govmdpi.comnih.gov These reactions are characterized by high atom economy, operational simplicity, and the ability to rapidly generate molecular diversity. MCRs have been successfully applied to the synthesis of functionalized cyclopentane and cyclopentene rings, which are the core structures of this compound.

For instance, novel MCRs have been developed for the synthesis of diversely functionalized cyclopentene derivatives from 1,2-allenic ketones, 4-chloroacetoacetate, and a cyanide source under mild, metal-free conditions. rsc.org The reaction proceeds through a cascade of nucleophilic substitution, Michael addition, and an intramolecular aldol-type reaction to construct the five-membered ring.

Another innovative approach involves a three-component reaction utilizing an N-heterocyclic carbene (NHC) catalyst, an arylidene oxazolone, and an enal to produce fully substituted cyclopentanone (B42830) derivatives with three contiguous stereocenters. rsc.org

Table 3: Examples of Multicomponent Reactions for Cyclopentane Scaffold Synthesis

Reaction TypeKey ReactantsCatalyst/ConditionsProduct Scaffold
Cascade Reaction1,2-Allenic ketone, 4-chloroacetoacetate, MalononitrileMetal-free, mild conditionsFunctionalized Cyclopentene rsc.org
NHC-Catalyzed MCRArylidene oxazolone, EnalN-Heterocyclic Carbene (NHC)Fully Substituted Cyclopentanone rsc.org

These MCR strategies provide efficient access to complex cyclopentane scaffolds that can serve as advanced intermediates for the synthesis of various this compound derivatives.

Stereoselective Synthesis of this compound Derivatives

The biological activity of chiral molecules is often dependent on their absolute stereochemistry. Therefore, the development of stereoselective methods to synthesize specific enantiomers or diastereomers of this compound derivatives is of paramount importance.

Enantioselective and Diastereoselective Routes

Enantioselective and diastereoselective strategies aim to create one or more stereocenters with a high degree of control. As discussed previously, organocatalytic domino reactions, such as the Michael-Henry reaction, are powerful methods for the enantioselective synthesis of highly substituted cyclopentanes. acs.orgnih.gov These reactions can establish multiple stereocenters, including quaternary ones, in a single transformation with high fidelity. The resulting functionalized cyclopentanes are ideal precursors that can be chemically modified to yield the desired this compound derivatives. For example, a nitro group from a Henry reaction can be converted to other functional groups, and carbonyl functionalities can be elaborated to introduce the acetic acid side chain.

Chiral Auxiliary-Based Syntheses

A classic and reliable strategy for controlling stereochemistry is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. wikipedia.orgtcichemicals.com

For the synthesis of α-chiral this compound, a chiral auxiliary, such as an Evans oxazolidinone or Myers' pseudoephedrine amide, can be attached to an achiral this compound. nih.govresearchgate.netresearchgate.net Deprotonation of this conjugate forms a chiral enolate. The steric bulk of the auxiliary then blocks one face of the enolate, forcing an incoming electrophile (e.g., an alkyl halide) to attack from the less hindered face. This results in a highly diastereoselective alkylation. Subsequent cleavage of the auxiliary yields the enantiomerically enriched α-substituted this compound. nih.govresearchgate.net

Table 4: Common Chiral Auxiliaries for Asymmetric Alkylation

Chiral AuxiliaryTypical ReactionDiastereoselectivity
Evans OxazolidinonesAsymmetric Alkylation, Aldol (B89426) ReactionsHigh (often >95:5 dr) researchgate.net
Myers' Pseudoephedrine AmidesAsymmetric AlkylationHigh (often >95:5 dr) nih.gov
D-glucose derivativesAsymmetric CyclopentannelationGood nih.gov

Asymmetric Catalysis for α-Stereogenic Centers

Asymmetric catalysis provides a more atom-economical approach to creating stereocenters than the use of stoichiometric chiral auxiliaries. nih.gov In this strategy, a small amount of a chiral catalyst is used to generate large quantities of a chiral product.

For the synthesis of α-chiral this compound derivatives, a key step is the enantioselective functionalization at the α-position of the acetic acid side chain. While direct asymmetric α-alkylation of a pre-formed this compound ester is challenging, related transformations provide a proof of principle. For example, the stereoselective α-alkylation of α-heterosubstituted acids has been achieved using chiral starting materials like (S)- or (R)-mandelic acid, where the existing stereocenter directs the introduction of a new substituent.

More advanced catalytic systems are also being developed. A dual biocatalytic platform using engineered methyltransferases has shown high efficiency for the asymmetric α-alkylation of α-keto acids, providing a potential enzymatic route to chiral α-hydroxy- or α-amino-cyclopentylacetic acid precursors. nih.gov Furthermore, transition metal catalysis, such as the dinickel-catalyzed asymmetric α-alkylation of cyclic ketones, demonstrates the power of modern catalysis to create challenging α-quaternary centers, a technology that could be adapted for carboxylic acid derivatives. rsc.org

Control of Stereochemistry in Complex Cyclopentanoids

The precise three-dimensional arrangement of atoms in cyclopentanoid structures derived from this compound is paramount, as it profoundly influences their biological and physical properties. researchgate.netrijournals.com Achieving control over the stereochemistry of these complex molecules is a central challenge in their synthesis.

Substrate-controlled synthesis is a foundational strategy where the stereochemistry of the starting material dictates the stereochemical outcome of subsequent reactions. youtube.com For example, by starting with a chiral cyclopentane derivative, the acetic acid side chain can be introduced in a way that its stereochemical relationship to the existing chiral centers is fixed. The inherent conformational biases of the cyclopentane ring in the substrate guide incoming reagents to a specific face, thereby controlling the stereochemistry of the product. youtube.com

Auxiliary-controlled methods offer an alternative approach where a chiral auxiliary is temporarily attached to the this compound precursor. youtube.com This auxiliary then directs the stereoselective formation of new stereocenters. Once the desired stereochemistry has been set, the auxiliary is cleaved from the molecule. This powerful technique enables the synthesis of specific enantiomers or diastereomers that might be inaccessible through other means. youtube.com

Catalytic asymmetric synthesis represents a highly efficient and elegant approach to stereochemical control. rijournals.comacs.org In this method, a small amount of a chiral catalyst, often a transition metal complex with a chiral ligand, creates a chiral environment for the reaction. This allows for the conversion of a prochiral substrate into a chiral product with high enantiomeric or diastereomeric excess. Asymmetric hydrogenation and alkylation are common examples of reactions that can be used to set the stereocenters of the cyclopentane ring with high precision.

StrategyDescriptionKey Features
Substrate ControlExisting stereocenters in the starting material direct the formation of new stereocenters.Relies on the inherent chirality of the substrate.
Auxiliary ControlA temporary chiral group directs stereoselective reactions.The auxiliary is removed after the desired transformation.
Catalytic Asymmetric SynthesisChiral catalysts create a chiral environment for the reaction.Small amounts of catalyst can generate large quantities of chiral product.

Derivatization Chemistry of this compound

The carboxylic acid functional group of this compound serves as a versatile handle for a wide array of chemical transformations, enabling the synthesis of a diverse range of derivatives.

Esterification Reactions

The conversion of this compound to its corresponding esters is a fundamental derivatization reaction. The most common method is the Fischer-Speier esterification , which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. chemguide.co.ukmasterorganicchemistry.comlibretexts.org This is an equilibrium process, and to drive the reaction to completion, the alcohol is often used as the solvent or water is removed as it is formed. chemguide.co.ukmasterorganicchemistry.com

For substrates that are sensitive to strong acids, milder methods are available. The Steglich esterification utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP). commonorganicchemistry.com This reaction proceeds under neutral conditions at room temperature. commonorganicchemistry.com Another approach is the alkylation of the carboxylate salt of this compound with an alkyl halide. commonorganicchemistry.com

MethodReagentsConditionsAdvantages
Fischer-Speier EsterificationAlcohol, Acid Catalyst (e.g., H₂SO₄)HeatSimple, inexpensive reagents.
Steglich EsterificationAlcohol, DCC, DMAPRoom TemperatureMild conditions, suitable for acid-sensitive substrates. commonorganicchemistry.com
AlkylationAlkyl Halide, BaseVariesAvoids acidic conditions.

Amidation and Peptide Coupling Strategies

The synthesis of amides from this compound requires the activation of the carboxylic acid group to facilitate reaction with an amine. researchgate.net This is commonly achieved using a variety of coupling reagents . researchgate.netbachem.com These reagents react with the carboxylic acid to form a highly reactive intermediate that is readily attacked by the amine.

Prominent classes of coupling reagents include carbodiimides like dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), phosphonium salts such as (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), and aminium/uronium salts like O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). nih.govpeptide.com The efficiency of these reactions can often be improved by the addition of activating agents like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt), which also help to suppress side reactions such as racemization. bachem.compeptide.com These methodologies are directly applicable to the synthesis of peptides where this compound can be incorporated.

Halogenation and Functional Group Interconversions

The carboxylic acid moiety of this compound can be transformed into a variety of other functional groups. ub.edusolubilityofthings.com A key transformation is its conversion to an acyl halide , most commonly an acyl chloride, by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). libretexts.org These acyl halides are highly reactive and serve as versatile intermediates for the synthesis of esters and amides under mild conditions.

The α-position to the carboxyl group can be halogenated via the Hell-Volhard-Zelinsky reaction . This involves treating the carboxylic acid with a halogen, such as bromine, in the presence of a catalytic amount of phosphorus tribromide (PBr₃). The resulting α-bromo this compound is a valuable precursor for further synthetic manipulations.

Other important functional group interconversions include the reduction of the carboxylic acid to the corresponding primary alcohol, cyclopentylethanol, using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). imperial.ac.uk

Decarboxylative Functionalization

Decarboxylative functionalization is a modern synthetic strategy that allows for the replacement of the carboxylic acid group of this compound with a new carbon-carbon or carbon-heteroatom bond. nih.govresearchgate.net These reactions typically proceed through the formation of a radical intermediate following the expulsion of carbon dioxide. researchgate.net

Photoredox catalysis has emerged as a particularly mild and effective method for achieving these transformations. nih.govnih.gov In this approach, the carboxylic acid is first converted into a redox-active ester, such as an N-hydroxyphthalimide ester. This ester can then be reduced by a photocatalyst under visible light irradiation to generate a carboxyl radical, which rapidly loses CO₂ to form a cyclopentylmethyl radical. This radical can then be trapped by a variety of radical acceptors to form the desired product. nih.gov This strategy provides access to a wide range of cyclopentane derivatives that would be difficult to prepare using traditional methods. researchgate.net

Advanced Synthetic Strategy Optimization and Scalability

The successful transition of a synthetic route for this compound or its derivatives from the laboratory to an industrial scale requires careful optimization and consideration of scalability. The primary goals of process optimization are to maximize the yield and purity of the product while minimizing costs, reaction times, and environmental impact. This often involves a systematic study of reaction parameters such as temperature, concentration, catalyst loading, and solvent choice.

When scaling up a synthesis, factors such as heat and mass transfer become critically important. Exothermic reactions that are easily managed in small flasks can pose significant safety risks in large reactors. The choice of reagents and purification methods must also be re-evaluated for their cost, safety, and environmental footprint on a larger scale.

The development of continuous flow processes offers a promising avenue for the scalable and safe synthesis of this compound derivatives. In a flow reactor, reagents are continuously pumped through a heated tube or channel, where the reaction takes place. This technology offers several advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety, and the potential for automation and integration of in-line purification, leading to a more efficient and sustainable manufacturing process.

Reaction Mechanisms and Kinetics of Cyclopentylacetic Acid Transformations

Mechanistic Investigations of Carboxylic Acid Reactivity

The carboxylic acid group of cyclopentylacetic acid dictates its chemical behavior, participating in reactions ranging from simple acid-base chemistry to complex metal-catalyzed transformations. Mechanistic studies reveal that the reactivity can be finely tuned by catalysts and reaction conditions.

For instance, the hydrogenation of carboxylic acids, a fundamental transformation, can be achieved using half-sandwich iridium and rhodium complexes under relatively mild conditions. Mechanistic investigations suggest a pathway involving the activation of the carboxylic acid substrate. The efficiency of these catalysts is often enhanced by the presence of Brønsted or Lewis acid promoters, which facilitate the activation step. nih.gov

In other transformations, such as palladium-catalyzed decarbonylative [4 + 2] cyclizations, the carboxylic acid group acts as a synthon for more complex molecular architectures. rsc.org The mechanism for such reactions involves a sequential C-C/C-H bond activation, leading to the formation of a key palladacycle intermediate. This process represents an advanced strategy where the typically stable C-C bond of the carboxylic acid is selectively cleaved. rsc.org

Furthermore, the carboxyl group can direct stereoselectivity in certain reactions. In the samarium-promoted cyclopropanation of α,β-unsaturated carboxylic acids, the samarium carbenoid intermediate is believed to coordinate with the carboxyl group. This coordination stabilizes the transition state and controls the stereochemical outcome of the reaction, leading to the stereospecific formation of cyclopropanecarboxylic acids. organic-chemistry.org Another example is the copper-catalyzed C–H oxidative cyclization of carboxylic acids to form lactones. Mechanistic analysis using mass spectrometry techniques suggests a pathway that differs from traditional assumptions of a carboxylate radical oxidant. Instead, it is proposed that a transient benzylic radical reduces Cu(II) to Cu(I), and the resulting carbocation is trapped by the carboxylate to form the lactone. rsc.org

Reaction Pathways in Derivatization (e.g., Esterification Kinetics)

This compound is readily converted into a range of derivatives, such as esters, amides, and acid chlorides, which are often more reactive intermediates for further synthesis. The synthesis of cyclopentylacetyl chloride, a key intermediate, is commonly achieved by reacting this compound with thionyl chloride (SOCl₂). This reaction proceeds via a nucleophilic acyl substitution where the hydroxyl group is replaced by a chloride ion. The process can be catalyzed by N,N-disubstituted formamides like DMF, which act as Lewis acid catalysts to polarize the carbonyl group and facilitate the substitution.

Esterification is another fundamental derivatization reaction. While specific kinetic data for the esterification of this compound is not extensively documented, the kinetics can be understood by analogy to similar carboxylic acids like acetic acid and pentanoic acid. ije.ircore.ac.uk These reactions are typically reversible and often catalyzed by strong acids or, more sustainably, by solid acid catalysts like ion-exchange resins (e.g., Amberlyst). ije.ircore.ac.ukresearchgate.net

The kinetics of heterogeneously catalyzed esterification are often described by various models that account for the interaction between the reactants and the solid catalyst surface. Common models include the Pseudo-Homogeneous (PH), Eley-Rideal (ER), and Langmuir-Hinshelwood (LH) models. ije.ircore.ac.uk

Pseudo-Homogeneous (PH) Model: This model simplifies the system by treating the heterogeneous reaction using homogeneous kinetics, assuming that the catalyst is fully swollen by the polar reactants, allowing easy access to active sites. ije.ir

Eley-Rideal (ER) Model: In this mechanism, one reactant (e.g., the carboxylic acid) adsorbs onto the catalyst surface and then reacts with the other reactant (e.g., the alcohol) from the bulk liquid phase. The surface reaction is often the rate-limiting step. researchgate.net

The choice of model depends on the specific reaction system, including the reactants, solvent, and catalyst type. For example, the esterification of acetic acid with 1-octanol (B28484) catalyzed by Amberlyst 36 was found to follow an Eley-Rideal mechanism. researchgate.net Key kinetic parameters for such a system are presented in the table below.

Table 1: Kinetic Parameters for the Esterification of Acetic Acid with 1-Octanol (Eley-Rideal Model). researchgate.net
ParameterValue/ExpressionDescription
Equilibrium Constant (Kc)60.7Independent of temperature (333-358 K)
Rate Constant (k)exp(1.07 - 2991/T)L2/g dry resin·mol·min
Adsorption Constant for Acetic Acid (KA)exp(12954/T - 38.28)L/mol
Adsorption Constant for Water (KW)exp(25427/T - 76.15)L/mol

Radical-Mediated Reactions Involving the Carboxyl Group

This compound can be synthesized through radical-mediated reactions, demonstrating the power of radical chemistry in forming C-C bonds and cyclic structures. A notable example is the radical cyclization of potassium 7-bromo-2-heptenoate. conicet.gov.arrsc.org This reaction, when mediated by organosilanes in aqueous media, proceeds via a 5-exo-trig cyclization of a radical intermediate to form the five-membered ring of the this compound structure. The reaction yields this compound in significant amounts (48-82%) without the formation of the direct reduction product, clearly indicating a radical-based pathway. conicet.gov.arrsc.orgub.edu.ar

These radical reactions are typically initiated by radical initiators such as triethylborane (B153662) (Et₃B) with small amounts of oxygen, or azobisisobutyronitrile (AIBN). rsc.orgcdnsciencepub.com The general mechanism involves the generation of a silyl (B83357) radical which then abstracts the halogen atom from the substrate to generate a carbon-centered radical. This radical then undergoes intramolecular cyclization. rsc.org

The stereoselectivity of such radical cyclizations can be influenced by the geometry of the starting material. For instance, in the cyclization of ω-bromo α,β-unsaturated esters, Z-configured esters have been shown to yield higher trans/cis ratios in the cyclized product compared to their E-isomers. cdnsciencepub.com

Table 2: Radical Cyclization to form Cyclopentyl Acetic Acid. rsc.org
SubstrateRadical MediatorProductYield
Potassium 7-bromo-2-heptenoateOrganosilane 4This compound48%
Potassium 7-bromo-2-heptenoateOrganosilane 5This compound82%

Computational and Spectroscopic Elucidation of Reaction Intermediates

The study of reaction mechanisms and transient intermediates in the transformations of this compound relies heavily on a combination of computational and spectroscopic techniques.

Spectroscopic Methods: Spectroscopic analysis is fundamental for characterizing both the final products and transient species. Standard techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to confirm the structure of this compound and its derivatives. guidechem.comnih.gov

¹H NMR: Provides information on the proton environment, for example, showing characteristic signals for the CH₂ group adjacent to the carbonyl.

¹³C NMR: Confirms the carbon skeleton, with a key signal for the carbonyl carbon typically appearing around 170 ppm.

IR Spectroscopy: Identifies functional groups, with the C=O stretch of the carboxylic acid being a prominent band. nih.gov

Mass Spectrometry: Determines the molecular weight and fragmentation patterns, which can be used to deduce structural information and study reaction pathways, such as in the analysis of copper-catalyzed oxidative cyclization. guidechem.comrsc.org

Advanced techniques like argon matrix isolation IR spectroscopy have been employed to study highly reactive intermediates. For example, in the flash vacuum pyrolysis of certain precursors, cyclopentadienylideneethenone was identified as an intermediate by its characteristic IR absorption band at 2089 cm⁻¹. This intermediate subsequently reacts with methanol (B129727) and, after hydrogenation, yields methyl cyclopentylacetate. publish.csiro.au

Table 3: Key Spectroscopic Data for this compound and Derivatives.
Compound/IntermediateTechniqueKey ObservationReference
This compoundFTIR (Neat)C=O stretch nih.gov
Cyclopentylacetyl chloride¹H NMRδ 2.5–3.0 ppm (CH₂ adjacent to carbonyl)
Cyclopentylacetyl chloride¹³C NMRδ ~170 ppm (Carbonyl carbon)
CyclopentadienylideneethenoneArgon Matrix IRAbsorption at 2089 cm⁻¹ (Ketene) publish.csiro.au

Computational Studies: Computational chemistry, particularly Density Functional Theory (DFT), offers profound insights into reaction mechanisms, transition states, and the stability of intermediates that may be too fleeting to observe experimentally. acs.orgnih.gov For example, DFT calculations have been used to study the interaction between acetic acid and water molecules, elucidating the mechanism of electrolytic dissociation and the role of water clusters in stabilizing intermediates. nih.gov Similar computational approaches can be applied to this compound to understand its reactivity.

Computational studies on the denitrogenation of related azoalkanes have suggested that stepwise denitrogenation is the favored pathway for generating diradical intermediates, with calculated activation energies consistent with experimental observations. acs.org In the context of mass spectrometry, computational modeling is used in conjunction with the kinetic method, where this compound can be used as a reference compound to determine the gas-phase acidities of other molecules. researchgate.net These studies are crucial for building a complete picture of the potential energy surfaces of reactions involving carboxylic acids.

Biological and Biomedical Research Applications of Cyclopentylacetic Acid Containing Structures

Cyclopentane (B165970) Derivatives in Medicinal Chemistry Scaffolds

The cyclopentane moiety serves as a versatile and effective scaffold in various medicinal chemistry programs. researchgate.net Its sterically congested and highly functionalized forms are architectural features in many medicinally relevant molecules. researchgate.net The development of synthetic methods for the stereocontrolled construction of complex cyclopentanoid structures has further established the cyclopentane framework as a valuable scaffold for drug discovery research. researchgate.net This has encouraged broader screening of novel cyclopentane-based small molecule libraries to identify future active pharmaceutical ingredients. researchgate.net For instance, structure-based design has led to potent and selective inhibitors, such as a cyclopentane derivative targeting Cathepsin S (CatS), by exploiting specific interactions within the S2 pocket of the enzyme. acs.org

A key strategy in modern drug design is the use of conformational constraint, where a flexible molecule is rigidified to lock it into its bioactive conformation. acs.orgresearchgate.net This approach can minimize the entropic loss that occurs when a flexible ligand binds to its target, often leading to enhanced potency and improved selectivity. researchgate.net The cyclopentane ring is an effective tool for achieving this rigidification.

By incorporating the five-membered ring, chemists can restrict the torsional angles of pharmacophore side chains, which is critical for activity and selectivity. mdpi.com This strategy has been successfully applied in the development of various therapeutic agents. For example, in the pursuit of ALK2 inhibitors, researchers designed conformationally constrained analogues by bridging parts of the molecule with ring systems. acs.org The resulting 7-membered ring systems induced a favorable conformational lock, leading to inhibitors with significantly higher potency compared to the more flexible lead compound. acs.org Similarly, conformationally constrained U-shaped scaffolds were investigated for retinoic-acid-related orphan receptor γt (RORγt) inverse agonists, resulting in analogues with improved pharmacokinetic profiles and high potency. nih.gov The design of constrained analogues of cis-cinnamic acid, where a five-membered carbon bridge was used, also resulted in compounds with enhanced plant growth inhibitory activity. nih.gov

Cyclopentylacetic acid and its derivatives serve as important building blocks in the synthesis of pharmaceuticals. guidechem.com this compound itself is used as a reagent in the synthesis of Cyclopentamine, a vasoconstrictor that promotes the release of neurotransmitters like norepinephrine (B1679862) and dopamine. pharmaffiliates.com

The cyclopentane scaffold has been central to the discovery of several potent drug candidates. A notable example is in the field of anti-influenza therapeutics. Systematic structure-based design efforts used a cyclopentane ring as a scaffold to position substituents that could effectively interact with the active site of the neuraminidase enzyme. acs.org This work led to the discovery of RWJ-270201 (BCX-1812), a potent neuraminidase inhibitor with activity comparable or superior to approved drugs like zanamivir (B325) and oseltamivir. acs.org In another example, SAR analysis of cyclopentane-containing macrocycles led to the identification of TMC435350 (Simeprevir) as a potent inhibitor of the HCV NS3/4A protease, which was subsequently evaluated in clinical trials. researchgate.net The creation of combinatorial libraries of highly functionalized cyclopentane derivatives provides a platform for exploratory medicinal chemistry to discover new molecular scaffolds. nih.gov

Table 1: Examples of Cyclopentane-Containing Compounds in Drug Discovery

Compound/Derivative Therapeutic Target/Application Key Finding
RWJ-270201 (BCX-1812) Influenza Neuraminidase A potent inhibitor with IC₅₀ values <1 nM against Influenza A, comparable or superior to Zanamivir and Oseltamivir. acs.org
TMC435350 (Simeprevir) HCV NS3/4A Protease Identified as a potent inhibitor (Ki=0.36nM) with good pharmacokinetic properties; advanced to clinical evaluation. researchgate.net
Cyclopentamine Vasoconstrictor Synthesized from this compound; acts as a releasing agent for norepinephrine, epinephrine, and dopamine. pharmaffiliates.com
Cyclopentane-fused anthracyclines Antitumor Agents Novel derivatives showed remarkable antiproliferative potency against various mammalian tumor cell lines. nih.gov

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how modifications to a molecule's structure affect its biological activity. drugdesign.org For cyclopentane-based compounds, SAR analyses explore how altering substituents on the cyclopentane ring, or modifying the ring itself, influences interactions with a biological target. muni.cz

These studies are crucial for optimizing lead compounds. For instance, in the development of dually-acting acetylcholinesterase inhibitors, researchers systematically varied the size of the cycloalkyl moiety attached to a tacrine (B349632) scaffold, investigating cyclopentane, cyclohexane, and cycloheptane (B1346806) rings to understand the impact on inhibitory activity. muni.cz In the design of potent Cathepsin S inhibitors, changing the central cyclopentane scaffold to a pyrrolidine (B122466) derivative led to a significant decrease in both enzymatic and cell-based activity, highlighting the importance of the cyclopentane core in that specific series. acs.org A comprehensive SAR study on cyclopentane-containing macrocycles was instrumental in the discovery of the HCV protease inhibitor TMC435350, demonstrating the critical role of the macrocyclic core and its substituents for inhibitory activity. researchgate.net

Table 2: SAR Findings for Cyclopentane Derivatives

Compound Series Structural Modification Impact on Activity
Neuraminidase Inhibitors Introduction of specific substituents on the cyclopentane scaffold Led to the identification of a stereoisomer with potent (<1 nM) inhibitory activity against influenza neuraminidase. acs.org
Cathepsin S Inhibitors Replacement of the central cyclopentane scaffold with a pyrrolidine ring Resulted in a 24-fold decrease in enzyme activity and a 69-fold decrease in cell-based activity. acs.org
Tacrine Derivatives Variation of the cycloalkyl ring size (cyclopentane vs. cyclohexane/cycloheptane) The size of the cycloalkyl ring significantly influenced the inhibition potency against cholinesterases. muni.cz

Bioisosterism is a strategy in drug design where a functional group in a lead molecule is replaced by another group with similar physical or chemical properties to enhance pharmacological, pharmacokinetic, or toxicological profiles. researchgate.net The cyclopentane ring and its derivatives are effective bioisosteres for several common chemical moieties.

One significant application is the use of cyclopentane-1,2-diones and cyclopentane-1,3-diones as bioisosteres for the carboxylic acid functional group. researchgate.netnih.gov While carboxylic acids can form strong interactions with biological targets, they can also lead to poor metabolic stability and reduced membrane permeability. nih.gov Replacing the carboxylic acid in a known thromboxane (B8750289) A2 (TP) receptor antagonist with a cyclopentane-1,2-dione unit resulted in a derivative that was a potent TP receptor antagonist, demonstrating that the dione (B5365651) can be a useful surrogate. nih.gov

Additionally, saturated, three-dimensional scaffolds like cyclopentane can serve as non-classical bioisosteres for flat aromatic rings, such as a phenyl group. bldpharm.comacs.org This "escape from flatland" approach can lead to compounds with improved solubility, better metabolic stability, and reduced non-specific binding while maintaining or improving biological activity. bldpharm.comacs.org

Table 3: Cyclopentane Derivatives as Bioisosteres

Original Functional Group Bioisosteric Replacement Example Application Result
Carboxylic Acid Cyclopentane-1,2-dione Thromboxane A2 (TP) receptor antagonist Resulting derivative was a potent TP receptor antagonist with an IC₅₀ value comparable to the parent carboxylic acid. nih.gov
Carboxylic Acid Cyclopentane-1,3-dione Thromboxane A2 (TP) receptor antagonist Identified potent derivatives with nanomolar IC₅₀ values similar to the parent compound. researchgate.net
Phenyl Ring Saturated carbocycles (e.g., Bicyclo[1.1.1]pentane) γ-secretase inhibitors Significantly improved solubility, cell membrane permeability, and metabolic stability. bldpharm.com

Biological Pathways and Interactions

The interaction of small molecules like this compound with biological systems is governed by their ability to participate in or modulate existing biological pathways. The structure of this compound, featuring a carboxylic acid group attached to a cyclopentyl ring, suggests potential interactions with metabolic enzymes. nih.gov

While specific studies detailing the complete metabolic fate of this compound are not extensively covered in the available literature, its structure allows for informed hypotheses based on known metabolic processes. The acetic acid moiety is a key structural feature. nih.gov In many microorganisms, acetic acid metabolism is a central part of cellular energetics and carbon flow. nih.gov Overflow metabolism, which produces acetate (B1210297), is a crucial process for balancing central metabolism when bacteria are grown in excess glucose. nih.gov Key enzymes in this pathway, such as acetate kinase and phosphotransacetylase, convert acetate into acetyl-CoA, which can then enter the citric acid cycle. nih.gov

Enzyme Inhibition and Modulation

The this compound scaffold serves as a valuable starting point in the design of molecules that can inhibit or modulate the activity of various enzymes, a cornerstone of drug discovery. Its unique steric and electronic properties allow it to fit into the active sites of specific enzymes, disrupting their catalytic function. Research has identified derivatives of this compound as modulators for several key enzyme targets.

A notable example is the inhibition of Mycobacterium tuberculosis dethiobiotin (B101835) synthase (MtDTBS), an essential enzyme in the biotin (B1667282) biosynthesis pathway of the tuberculosis-causing bacterium. nih.gov Through in-silico screening, this compound was identified as a binder of MtDTBS, specifically occupying the 7,8-diaminopelargonic acid (DAPA) pocket of the enzyme. nih.gov This initial fragment-based hit spurred further optimization. Structure-activity relationship (SAR) studies demonstrated that adding specific chemical groups to the this compound core could significantly enhance binding affinity and inhibitory potency. acs.org For instance, appending a β-ketoacid group to the cyclopentyl ring and an acidic moiety, such as a tetrazole group, to an aromatic ring attached to the scaffold led to inhibitors with nanomolar binding affinity and low micromolar inhibitory constants (Ki). acs.org

Derivatives of this compound have also been investigated as inhibitors of other enzyme classes. Substituted carbamoylcycloalkyl acetic acid derivatives have been developed as inhibitors of neutral endopeptidase (NEP), an enzyme responsible for breaking down natriuretic peptides that help regulate blood pressure. nih.gov In another application, 2-cyclopentyl acetic acid was used as a starting material for the chemical synthesis of a novel inhibitor of angiotensin-converting enzyme 2 (ACE2), a key receptor involved in viral entry for coronaviruses and a modulator in certain cancers. metabolomics.se Furthermore, this compound itself has been listed among compounds that inhibit protein tyrosine phosphatases (PTPs), a family of enzymes involved in cellular signaling whose dysfunction is linked to various diseases. elsevierpure.com The cyclopentyl acid moiety is also found in antagonists of lysophosphatidic acid (LPA) receptors, which are involved in diverse cellular processes. uniprot.org

Table 1: Examples of Enzyme Modulation by this compound Derivatives

Target Enzyme/Receptor Derivative Structure Research Finding Reference
Mycobacterium tuberculosis Dethiobiotin Synthase (MtDTBS) This compound Binds to the DAPA pocket, serving as a fragment for developing more potent inhibitors. nih.gov
Neutral Endopeptidase (NEP) Substituted carbamoylcycloalkyl acetic acid derivatives Act as inhibitors, potentially increasing plasma levels of natriuretic peptides. nih.gov
Angiotensin-Converting Enzyme 2 (ACE2) LMS1007 (synthesized from 2-cyclopentyl acetic acid) A novel synthesized compound that acts as an ACE2 inhibitor. metabolomics.se
Protein Tyrosine Phosphatases (PTPs) This compound Listed as an inhibitor of the PTP family of enzymes. elsevierpure.com
Lysophosphatidic Acid (LPA) Receptors Cyclopentyl acid compounds Act as antagonists against LPA receptors, particularly LPA1. uniprot.org

Pharmacological Relevance of this compound Derivatives

The ability of this compound derivatives to modulate key enzymes translates into significant pharmacological relevance across a spectrum of diseases. The development of potent inhibitors based on this scaffold highlights its potential as a building block for new therapeutic agents. peerj.com

The most direct pharmacological application is in the fight against tuberculosis. As inhibitors of MtDTBS, an enzyme essential for the survival of Mycobacterium tuberculosis but absent in humans, these compounds represent a promising strategy for developing novel antitubercular drugs. nih.govresearchgate.net This is particularly critical given the rise of multidrug-resistant tuberculosis strains.

In the cardiovascular domain, the relevance is demonstrated by the development of neutral endopeptidase (NEP) inhibitors. nih.gov By preventing the degradation of natriuretic peptides, these inhibitors can be used to treat conditions like hypertension and congestive heart failure. nih.gov Similarly, the synthesis of angiotensin-converting enzyme 2 (ACE2) inhibitors from a this compound precursor points to potential therapeutic strategies for diseases where ACE2 plays a pivotal role, such as in COVID-19 and certain types of cancer. metabolomics.se

The structural motif is also present in compounds designed for other therapeutic areas. Cyclic amino acids incorporating a cyclopentyl ring have been explored as pharmaceutical agents for treating a range of disorders, including pain and conditions of the central nervous system. rsc.org The diverse pharmacological properties of molecules containing this scaffold are further suggested by complex derivatives that include a quinoline (B57606) moiety, a group known for anti-inflammatory, antibacterial, and antimalarial activities. d-nb.info

Biocatalytic Production and Transformations

Biocatalysis, the use of natural catalysts like enzymes and whole microorganisms, offers a green and highly selective alternative to traditional chemical synthesis. This approach is relevant for both the production of this compound and its subsequent transformation into other valuable molecules.

Microbial Fermentation for Organic Acid Production

Microbial fermentation is a cornerstone of biotechnology, used to produce a wide array of organic acids from renewable feedstocks like sugars. nih.govresearchgate.net Microorganisms such as Escherichia coli and Saccharomyces cerevisiae are frequently used as "cell factories" to synthesize compounds like lactic acid, succinic acid, and malic acid. nih.govoup.com The process involves harnessing the microbe's natural metabolic pathways or introducing new genes to create a desired production route. researchgate.net

While the de novo production of this compound via microbial fermentation is not widely documented in scientific literature, the synthesis of other, more complex cyclic carboxylic acids has been achieved. A notable example is the production of jasmonic acid, a signaling molecule containing a cyclopentane ring, by various fungi, including Lasiodiplodia theobromae. peerj.com This demonstrates that microbial pathways for synthesizing cyclopentane-containing structures exist in nature. The production of jasmonic acid and its derivatives can reach significant titers in fungal cultures, making microbial fermentation an attractive alternative to extraction from plants. peerj.com

Theoretically, a microbial strain could be engineered to produce this compound. This would likely involve identifying a natural precursor and introducing a series of enzymes to construct a synthetic pathway, a common strategy in metabolic engineering. nih.govbohrium.com

Table 2: Examples of Microbially Produced Organic Acids

Organic Acid Common Producing Microorganism(s) Significance Reference(s)
Lactic Acid Lactobacillus sp., Bacillus sp. Food preservative, polymer precursor (PLA) nih.govmdpi.com
Succinic Acid Mannheimia succiniciproducens, engineered E. coli Platform chemical for various industrial products nih.govnih.gov
Acetic Acid Acetobacter sp., Clostridium sp. Main component of vinegar, industrial solvent nih.gov
Malic Acid Engineered S. cerevisiae, Aspergillus sp. Food acidulant researchgate.netoup.com
Jasmonic Acid Lasiodiplodia theobromae (fungus) Plant signaling molecule, fragrance component peerj.com

Carboxylic Acid Reductases (CARs) in Biocatalysis

Carboxylic Acid Reductases (CARs) are powerful and versatile enzymes that catalyze the one-step, selective reduction of carboxylic acids to their corresponding aldehydes. nih.govsci-hub.se This transformation is challenging to achieve with high selectivity using conventional chemical methods, which often suffer from over-reduction to the alcohol. sci-hub.se CARs utilize the chemical energy from adenosine (B11128) 5'-triphosphate (ATP) and the reducing power of β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH) to perform this conversion under mild, aqueous conditions. sci-hub.senih.gov

The catalytic mechanism of a CAR involves three distinct functional domains within a single large protein:

Adenylation (A) domain: This domain first activates the carboxylic acid substrate by reacting it with ATP to form a reactive acyl-AMP intermediate. uniprot.orgsci-hub.se

Transthiolation/Peptidyl Carrier Protein (T/PCP) domain: The activated acyl group is then transferred to a phosphopantetheine (PPT) prosthetic group attached to this mobile domain, forming a thioester. sci-hub.se

Reductase (R) domain: The PPT arm physically moves the thioester into the active site of the R-domain, where it is reduced by NADPH to release the final aldehyde product. uniprot.orgsci-hub.se

CARs are known for their exceptionally broad substrate scope, with the ability to act on a wide range of aliphatic and aromatic carboxylic acids. uniprot.orgnih.gov For example, the CAR from Nocardia iowensis can reduce various substituted benzoic acids and phenyl-substituted aliphatic acids. uniprot.org Given this promiscuity, CARs are highly promising biocatalysts for the transformation of this compound into cyclopentylacetaldehyde, a valuable chemical intermediate. This enzymatic step can be integrated into multi-enzyme cascade reactions to produce more complex molecules. nih.gov

Table 3: Key Features of Carboxylic Acid Reductases (CARs)

Feature Description Reference(s)
Reaction Carboxylic Acid + ATP + NADPH → Aldehyde + AMP + Diphosphate + NADP+ uniprot.org
Key Domains Adenylation (A), Transthiolation (T/PCP), Reductase (R) sci-hub.se
Cofactors ATP, NADPH nih.gov
Substrate Scope Broad; includes aliphatic, aromatic, and heterocyclic carboxylic acids. uniprot.orgnih.gov
Key Advantage High selectivity for aldehyde product, avoiding over-reduction to alcohol. sci-hub.se
Applications Production of flavor/fragrance aldehydes, intermediates for biocatalytic cascades. nih.govsci-hub.se

Engineering of Biocatalysts for Carboxylic Acid Production

To make biocatalytic processes economically viable, scientists often employ engineering strategies to improve the performance of both the microbial host and the enzymes themselves. nih.gov These techniques are directly applicable to the potential production and transformation of this compound.

Engineering Microbial Hosts: Metabolic engineering of host organisms like E. coli aims to maximize the carbon flux towards a desired product. nih.govresearchgate.net Common strategies include:

Overexpression of Pathway Enzymes: Increasing the cellular concentration of key enzymes in the production pathway to boost output. nih.gov

Deletion of Competing Pathways: Knocking out genes for enzymes that divert metabolic intermediates into unwanted side-products. nih.govnih.gov For example, in the production of phenylacetic acid in E. coli, deleting genes for endogenous reductases prevents the conversion of the intermediate phenylacetaldehyde (B1677652) to the corresponding alcohol, thereby increasing the final acid yield. nih.govd-nb.info

Improving Precursor Supply: Engineering central metabolism to enhance the availability of the initial building blocks for the desired product. frontiersin.org

Enhancing Product Tolerance and Export: Modifying the cell membrane or introducing transporter proteins to help the cell withstand and export high concentrations of the produced acid. nih.govoup.com

Engineering Enzymes: Protein engineering techniques, such as directed evolution, can be used to tailor enzymes for specific industrial applications. google.com By introducing mutations into an enzyme's gene, its properties can be improved, including its activity towards a non-native substrate, its stability at high temperatures or different pH values, and its selectivity. google.com For instance, enzymes like cytochrome P450s have been engineered to hydroxylate various cyclic compounds with high regioselectivity. nih.gov Similarly, CARs can be engineered to improve their catalytic efficiency or alter their substrate preference, making them more robust biocatalysts for specific transformations. nih.gov These approaches could be used to create a highly efficient enzyme for the reduction of this compound or for its synthesis from a precursor.

Theoretical and Computational Studies of Cyclopentylacetic Acid

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations, based on the principles of quantum mechanics, are employed to understand the electronic structure and properties of molecules with high accuracy.

Density Functional Theory (DFT) is a widely used quantum mechanical method that has been applied to study cyclopentylacetic acid and its derivatives. d-nb.infonih.gov DFT is favored for its balance of computational cost and accuracy in predicting molecular properties. mdpi.comnih.gov It is used to investigate the electronic structure, which in turn helps in understanding molecular interactions and stability. mdpi.com For instance, DFT calculations have been utilized to explore the conformational preferences of oligopeptides containing a this compound derivative, revealing how the cyclopentane (B165970) ring influences the folding of the peptide backbone. d-nb.infonih.govdoaj.orgresearchgate.net These studies often involve calculating the relative free energies of different conformers in various solvents to determine the most stable structures. d-nb.infonih.gov

DFT is also a foundational tool in predicting various molecular properties. youtube.comarxiv.org It can be used to calculate energies, which helps in determining the stability of different molecular arrangements. youtube.com Furthermore, DFT is employed in the design of drug molecules and in studying reaction mechanisms by identifying reactive sites and evaluating the stability of different crystalline forms. mdpi.com

Table 1: DFT Calculation Details for a this compound Derivative Monomer

Parameter Value/Method
Level of Theory M06-2X/def2-TZVP//M06-2X/6-31+G(d) nih.gov
Focus of Study Conformational preferences of an ε-amino acid with a cyclopentane substituent d-nb.infonih.gov
Solvents Considered Chloroform (B151607) and water d-nb.infonih.gov
Key Findings The most preferred conformer in chloroform was stabilized by a C11 H-bond. nih.gov

This table summarizes the computational methods used in a study of a this compound derivative to understand its conformational behavior.

For even higher accuracy, especially when dealing with electron correlation effects, post-Hartree-Fock methods are employed. epfl.ch These methods, while computationally more demanding than DFT, provide a more rigorous treatment of electron interactions. epfl.chpku.edu.cn Coupled-cluster methods, such as CCSD(T) (Coupled Cluster with Singles, Doubles, and perturbative Triples), are considered the "gold standard" for their high accuracy in energy calculations. jussieu.frstackexchange.comgithub.io

While specific CCSD(T) studies focused solely on this compound are not extensively documented in readily available literature, these methods are crucial for benchmarking the accuracy of less computationally intensive methods like DFT. stackexchange.com They are essential for obtaining highly accurate thermochemical data and for studying systems where electron correlation plays a critical role. epfl.ch

Computational methods are instrumental in predicting the molecular energy and other properties of this compound. For example, Quantitative Structure-Property Relationship (QSPR) models, which can be developed using data from computational chemistry, have been used to predict the standard enthalpy of formation for a large set of compounds, including this compound. mdpi.com In one such study, the predicted standard enthalpy of formation for this compound was -476.5 kJ/mol. mdpi.com

Machine learning models are also increasingly being used in conjunction with computational data to predict a wide range of molecular properties. arxiv.orgmdpi.comnih.gov These properties can include physicochemical characteristics like melting point, boiling point, and solubility. psds.ac.uk

Table 2: Predicted Standard Enthalpy of Formation for this compound

Experimental Value (kJ/mol) Predicted Value (kJ/mol) Method
-551.73 -476.5 Genetic Algorithm-Based Multivariate Linear Regression (GA-MLR) mdpi.com

This table presents a comparison of the experimental and predicted standard enthalpy of formation for this compound, highlighting the application of QSPR models.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

While quantum mechanical methods provide detailed electronic information, Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are used to study the dynamic behavior of larger molecular systems over time. nih.govnsf.gov

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. nih.govsemanticscholar.org This method is fundamental in drug discovery and design. nih.govnih.gov While specific ligand-protein docking studies focusing exclusively on this compound as the primary ligand are not widely reported, the principles of docking are highly relevant to understanding its potential biological interactions. ardc.edu.aurug.nlajol.infomdpi.com

In a typical docking study, the three-dimensional structure of the ligand (e.g., a derivative of this compound) and the protein are used as input. nih.gov The docking software then samples a large number of possible binding poses and uses a scoring function to rank them based on their predicted binding affinity. nih.govsemanticscholar.org These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.govmdpi.com Molecular dynamics simulations can be used in conjunction with docking to study the dynamic stability of the predicted binding poses. nih.govnih.gov

Machine Learning and Artificial Intelligence in Computational Chemistry

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing computational chemistry, offering methods to predict molecular properties and simulate chemical systems with unprecedented speed and accuracy. arxiv.orgmdpi.com These technologies accelerate complex calculations, enabling the exploration of vast chemical spaces that would be intractable with traditional physics-based algorithms alone. schrodinger.com For a molecule like this compound, ML models can predict a range of physicochemical properties, bypassing costly and time-consuming experimental measurements or high-level quantum chemical computations. arxiv.orgschrodinger.com The core of this approach lies in training models on existing data to learn the intricate relationship between a molecule's structure and its behavior. nih.gov

Neural Network Architectures for Molecular Property Prediction

Neural networks, particularly Graph Neural Networks (GNNs), are exceptionally well-suited for molecular property prediction due to their ability to interpret the complex, non-linear relationships inherent in molecular structures. arxiv.orgresearchgate.net Molecules like this compound can be represented as graphs, where atoms serve as nodes and chemical bonds as edges. nih.govarxiv.org GNNs operate on this graph structure, learning representations that capture topological, physicochemical, and spatial features. researchgate.net

Several neural network architectures are prominent in this field:

Message-Passing Neural Networks (MPNNs): This is a foundational GNN framework where information is iteratively passed between neighboring nodes (atoms) in the molecular graph. nih.govresearchgate.net Through multiple rounds of message passing, each atom's representation is updated to include information about its local chemical environment, gradually incorporating more complex patterns like ring structures and functional groups. researchgate.net The final molecular representation, typically derived by aggregating the atom-level features, is then fed into a feed-forward neural network to predict properties of interest. nih.gov

Graph Convolutional Networks (GCNs): GCNs apply convolutional operations to the molecular graph, effectively capturing local structural features. researchgate.net They are powerful for learning from the connectivity of the atoms, making them suitable for predicting properties that depend heavily on the local atomic environment.

Graph Attention Networks (GATs): GATs enhance the message-passing process by incorporating attention mechanisms. researchgate.net This allows the model to assign different levels of importance to neighboring nodes when updating an atom's features. For a molecule containing a flexible cyclopentyl ring and a carboxylic acid group, a GAT could learn to prioritize interactions involving the functional group when predicting properties like acidity or reactivity. researchgate.net

PotentialNet: This is a family of graph convolutions specifically designed to include both intramolecular interactions (within this compound) and noncovalent interactions between different molecules, which is crucial for predicting properties like binding affinity. nih.gov

FragNet: This GNN architecture provides interpretability at four different levels of molecular substructure: atoms, bonds, fragments, and the connections between fragments. arxiv.org This allows researchers to understand which specific parts of the this compound molecule are most critical for a given predicted property. arxiv.org

The development of these architectures is driven by Neural Architecture Search (NAS), an automated process to discover the most effective network designs for specific chemical datasets, moving beyond labor-intensive manual tuning. arxiv.org

Multifidelity Methods for Training Data Generation

A significant bottleneck in developing accurate ML models for chemistry is the high computational cost of generating large, high-quality training datasets using methods like coupled cluster theory. chemrxiv.org Multifidelity machine learning (MFML) methods address this challenge by combining data from different levels of computational accuracy, or "fidelities." aip.orgresearchgate.net The core idea is to train a model using a large amount of computationally inexpensive, low-fidelity data and correct it with a smaller set of expensive, high-fidelity data. arxiv.org

Key multifidelity strategies include:

Δ-Learning (Delta-Learning): This popular approach involves training a baseline model on low-fidelity data and a second model to predict the "delta" or correction needed to match the high-fidelity results. nih.govarxiv.org The final prediction is the sum of the low-fidelity baseline calculation and the machine-learned correction. This method is highly data-efficient. arxiv.org

Standard Multifidelity Machine Learning (MFML): This method builds a hierarchy of models. A model is trained on the lowest-fidelity data, and its predictions are used as an input feature for the next model, which is trained on the next highest fidelity data. This process continues up to the highest fidelity level. aip.orgnih.gov

MultifidelityΔ-Machine Learning (MFΔML): This recently introduced hybrid method builds an MFML model from several Δ-ML models that predict the properties for different fidelities. aip.org It has shown advantages in applications where only a small number of predictions are needed. aip.org

These methods significantly reduce the time-cost associated with generating training data, making the development of robust ML models for predicting the properties of molecules like this compound more efficient and accessible. chemrxiv.orgnih.gov

Comparison of Multifidelity Methods in Computational Chemistry

MethodDescriptionKey AdvantageReference
Δ-Learning (Δ-ML)Trains a model to predict the difference (delta) between a low-fidelity and a high-fidelity calculation. Requires a low-fidelity calculation for each new prediction.Simple to implement and highly data-efficient. aip.orgarxiv.org
Multifidelity Machine Learning (MFML)Uses predictions from a model trained on low-fidelity data as features for a model trained on higher-fidelity data in a hierarchical structure.Does not require additional quantum chemistry calculations for new predictions once trained. Surpasses Δ-ML for a large number of predictions. aip.orgnih.gov
MultifidelityΔ-Machine Learning (MFΔML)A hybrid approach where an MFML model is constructed using several Δ-ML models that operate at different fidelities.Provides an advantage over conventional Δ-ML when only a few predictions are required. aip.org
Pre-training/Fine-tuningA model is first trained on a large, low-fidelity dataset (pre-training) and then further trained on a small, high-fidelity dataset (fine-tuning).Effectively leverages large amounts of inexpensive data. arxiv.org

Stereochemical Analysis and Stereoisomer Identification

Stereochemistry is a critical aspect of molecular characterization, as different spatial arrangements of atoms can lead to molecules with distinct biological and chemical properties. This compound is a chiral molecule because the carbon atom on the cyclopentane ring that is bonded to the acetic acid moiety is a chiral center—it is attached to four different groups. organicchemistrytutor.com This gives rise to stereoisomerism.

A molecule with 'n' chiral centers can have a maximum of 2^n stereoisomers. utexas.edu Since this compound possesses one chiral center, it exists as a pair of enantiomers.

Enantiomers : These are non-superimposable mirror images of each other. The two enantiomers of this compound are (R)-Cyclopentylacetic acid and (S)-Cyclopentylacetic acid. They have identical physical properties (melting point, boiling point, solubility) but differ in their interaction with plane-polarized light (one rotates it clockwise, the other counter-clockwise) and their interactions with other chiral molecules. utexas.edu

Diastereomers : These are stereoisomers that are not mirror images of each other. This class of isomerism becomes relevant for derivatives of this compound that contain additional chiral centers or feature geometric isomerism. For example, in a disubstituted cyclopentane ring, cis and trans isomers are considered diastereomers because they have different spatial arrangements but are not mirror images. organicchemistrytutor.com

Meso Compounds : An achiral compound that has chiral centers and a plane of symmetry is known as a meso compound. This is not applicable to this compound itself but can occur in more symmetrically substituted cyclopentane derivatives. utexas.edu

The identification and separation of stereoisomers are crucial, particularly in pharmaceutical applications where one enantiomer may be therapeutically active while the other is inactive or even harmful. guidechem.com Computational methods can assist in predicting the properties of different stereoisomers, while experimental techniques like X-ray crystallography and NMR spectroscopy are used for definitive stereochemical assignment. ajol.info

Types of Stereoisomers Relevant to this compound and Its Derivatives

Isomer TypeDefinitionApplicability to this compound
EnantiomersStereoisomers that are non-superimposable mirror images.Exists as a pair of enantiomers, (R) and (S), due to its single chiral center.
DiastereomersStereoisomers that are not mirror images of each other.Not applicable to the parent molecule, but relevant for derivatives with two or more chiral centers or for geometric (cis/trans) isomers of substituted cyclopentane rings.

Environmental Fate and Degradation of Cyclopentylacetic Acid

Microbial Degradation Pathways

Microbial metabolism is a primary mechanism for the breakdown of Cyclopentylacetic acid in the environment. Various microorganisms possess the enzymatic machinery to utilize alicyclic compounds as carbon and energy sources. The degradation of cyclopentane (B165970) and its derivatives often involves initial activation steps followed by ring cleavage.

One probable pathway for the microbial degradation of this compound is initiated by the oxidation of the cyclopentane ring. For instance, in the degradation of cyclopentanone (B42830), a key enzyme is cyclopentanone 1,2-monooxygenase, which catalyzes the insertion of an oxygen atom into the ring, leading to the formation of a lactone. This lactone can then be hydrolyzed to an open-chain carboxylic acid, which can be further metabolized through pathways such as β-oxidation.

Another potential route involves the aromatization of the cyclopentane ring, a process observed in the degradation of cyclohexane carboxylic acid to form p-hydroxybenzoic acid before ring cleavage. While less common for five-membered rings, this pathway cannot be entirely ruled out for this compound under certain microbial influences.

Table 1: Potential Microbial Degradation Pathways of Alicyclic Carboxylic Acids

Degradation PathwayKey IntermediatesRelevant Microorganisms (from related compound studies)
β-Oxidation of the side chain Shortened-chain alicyclic carboxylic acidsAlcaligenes sp. (on cyclohexylacetic acid)
Ring Oxidation and Cleavage Alicyclic ketones, Lactones, Dicarboxylic acidsAcinetobacter sp., Rhodococcus sp.
Aromatization Benzoic acid derivativesArthrobacter sp. (on cyclohexane carboxylic acid)

This table presents potential pathways for this compound based on the degradation of structurally similar compounds.

Bioremediation strategies for sites contaminated with alicyclic carboxylic acids like this compound can leverage the metabolic capabilities of specific microorganisms. Bioaugmentation, the introduction of specialized microbial strains to a contaminated site, can enhance the degradation of these compounds. For example, bacteria from the genera Pseudomonas and Rhodococcus are known for their ability to degrade a wide range of organic pollutants, including cyclic compounds.

Biostimulation, which involves the addition of nutrients and electron acceptors to stimulate the activity of indigenous microbial populations, is another effective bioremediation approach. The efficiency of both bioaugmentation and biostimulation is highly dependent on the specific environmental conditions of the contaminated site hawaii.edu.

The efficiency of microbial degradation of this compound is significantly influenced by environmental parameters such as pH and temperature. Most microbial degradation processes occur optimally within a specific pH range, typically between 6.0 and 8.0. Deviations from this optimal range can inhibit enzymatic activity and reduce the rate of degradation. For instance, studies on the biodegradation of cyclohexane carboxylic acid have shown that alkaline conditions can significantly promote the degradation rate openjournalsnigeria.org.ng.

Temperature also plays a crucial role, with warmer temperatures generally increasing metabolic rates and, consequently, the rate of biodegradation up to an optimal point, beyond which enzyme denaturation can occur.

Co-metabolism is a process where microorganisms degrade a compound that they cannot use as a primary energy or carbon source, in the presence of a growth-supporting substrate. This mechanism is particularly relevant for the degradation of recalcitrant or low-concentration contaminants. In the context of this compound, its degradation could be facilitated by microorganisms growing on more readily available carbon sources, such as alkanes or other organic acids. The enzymes produced by these microorganisms to metabolize their primary substrate may fortuitously act on this compound, transforming it into more biodegradable intermediates wikipedia.orgclu-in.org. For example, monooxygenases, which are involved in the initial oxidation of various hydrocarbons, have a broad substrate range and could potentially initiate the degradation of this compound wikipedia.org.

Abiotic Degradation Mechanisms

In addition to microbial action, this compound can be degraded through abiotic processes, although these are generally slower than biodegradation under optimal conditions.

Role of Organic Acids in Pollutant Transformationnih.govmmu.ac.uk

Organic acids, including compounds structurally related to this compound, play a significant role in the transformation of various environmental pollutants. Their functional groups can participate in a range of reactions that alter the chemical nature and toxicity of contaminants.

Organic acids can act as electron shuttles, facilitating the transfer of electrons between microorganisms and pollutants, which can enhance the biodegradation of certain contaminants e3s-conferences.orgnih.govoup.comacs.orgnih.gov. Humic substances, which are rich in carboxylic acid functional groups, are well-known for their ability to shuttle electrons, thereby promoting the reduction of both organic and inorganic pollutants e3s-conferences.orgoup.com.

Electron Shuttle Mechanism of Humic Substances in Pollutant Reduction

Step Description Key Components
1. Microbial Reduction Microorganisms transfer electrons to humic substances. Electron-donating bacteria, Humic substances (electron acceptor)
2. Electron Transfer Reduced humic substances transfer electrons to pollutants. Reduced humic substances (electron donor), Pollutants (electron acceptor)

| 3. Pollutant Transformation | The pollutant is chemically altered (e.g., reduced). | Transformed pollutant |

The carboxylate group in organic acids can also act as a ligand, forming complexes with metal ions in the environment. This complexation can affect the solubility, mobility, and toxicity of the metals. The formation of metal-carboxylate complexes can either enhance or inhibit the degradation of organic pollutants, depending on the specific metal and organic acid involved wikipedia.orgrsc.org.

Organic acids can be involved in the generation of carbon-centered free radicals, which are highly reactive species that can initiate the degradation of persistent organic pollutants. This process is often a key step in advanced oxidation processes (AOPs) used for water and wastewater treatment nih.govnih.govresearchgate.netacs.org. The presence of metal ions can catalyze the decomposition of organic acids to form these radicals wikipedia.orgnih.govgoogle.com. For instance, the photocatalytic degradation of organic pollutants can be initiated by the formation of radicals from carboxylic acids on the surface of a semiconductor catalyst mdpi.com.

Examples of Advanced Oxidation Processes Involving Organic Acids

Process Description Role of Organic Acids
Fenton/Photo-Fenton Uses iron salts and hydrogen peroxide to generate hydroxyl radicals. Can be degraded by hydroxyl radicals or can influence the reaction by complexing with iron ions.
Photocatalysis Utilizes a semiconductor catalyst and light to generate reactive oxygen species. Can act as hole scavengers, leading to the formation of carbon-centered radicals that contribute to pollutant degradation mdpi.com.

| Sonolysis | Uses ultrasound to create cavitation bubbles that generate radicals upon collapse. | Can be decomposed within the cavitation bubbles to form radicals. |

Sustainable Production and Environmental Impact Mitigation

The sustainable production of this compound involves the implementation of green chemistry principles to minimize its environmental footprint. This includes the use of renewable feedstocks, the development of environmentally benign synthetic routes, and the implementation of effective waste reduction strategies.

One approach to sustainable production is the use of biocatalysis, which employs enzymes or whole microorganisms to carry out chemical transformations nih.govillinois.edunih.govmdpi.commdpi.com. Biocatalytic processes often offer high selectivity and operate under mild conditions, reducing energy consumption and the formation of byproducts. For instance, the synthesis of carboxylic acids can be achieved through microbial fermentation of renewable resources nrel.gov.

Strategies for Mitigating the Environmental Impact of Carboxylic Acid Production

Strategy Description Examples
Use of Renewable Feedstocks Replacing fossil fuel-based starting materials with biomass. Production of acetic acid from fermentation of sugars or lignocellulosic biomass resourcewise.com.
Green Solvents Utilizing environmentally friendly solvents or solvent-free conditions. Water, supercritical fluids, or ionic liquids.
Catalysis Employing catalysts to improve reaction efficiency and reduce waste. Biocatalysts (enzymes), heterogeneous catalysts that are easily separated and recycled.
Waste Reduction and Recycling Implementing measures to minimize waste generation and reuse materials. Recycling of unreacted starting materials and solvents; conversion of byproducts into valuable co-products nih.gov.

| Energy Efficiency | Optimizing processes to reduce energy consumption. | Using microwave-assisted synthesis or operating at lower temperatures and pressures. |

Q & A

Q. What are the optimal synthetic routes for Cyclopentylacetic acid, and how can yield be improved?

this compound is synthesized via bromocyclopropane reacting with diethyl malonate to form cyclopentylmalonic acid diethyl ester, followed by hydrolysis and decarboxylation . To optimize yield, researchers should:

  • Monitor reaction conditions (e.g., temperature, solvent polarity) to minimize side reactions.
  • Use catalytic agents (e.g., acid/base catalysts) to enhance decarboxylation efficiency.
  • Validate purity at each step using HPLC or GC-MS, referencing NIST spectral libraries for confirmation .

Q. Which analytical techniques are most effective for characterizing this compound?

Key methods include:

  • NMR spectroscopy : Confirm structural integrity by analyzing proton environments (e.g., cyclopentyl CH₂ groups at δ 1.5–2.0 ppm) .
  • IR spectroscopy : Identify carbonyl (C=O) stretching vibrations near 1700 cm⁻¹ .
  • Chromatography : Use reverse-phase HPLC with UV detection (λ ~210 nm) to assess purity, leveraging polarity parameters (logP ~1.9) for solvent optimization .

Q. How can solubility challenges of this compound in aqueous systems be addressed?

this compound is insoluble in water but dissolves in organic solvents like ethanol or DMSO. For biological assays:

  • Use co-solvents (e.g., <5% DMSO) to maintain solubility without cytotoxicity.
  • Employ micellar encapsulation or liposomal delivery systems for in vitro studies .

Advanced Research Questions

Q. How do computational models predict the pharmacokinetic behavior of this compound derivatives?

Advanced in silico approaches include:

  • Molecular docking : Simulate interactions with targets (e.g., thiazide-sensitive NaCl cotransporter for diuretic applications) using software like AutoDock Vina .
  • QSAR modeling : Correlate substituent effects (e.g., alkyl chain length) with bioavailability using descriptors like topological polar surface area (37.3 Ų) .

Q. What strategies resolve contradictions in reported physicochemical data (e.g., boiling points)?

Discrepancies (e.g., boiling point: 133–134°C at 23 mmHg vs. 231°C at 1 atm) arise from measurement conditions. To reconcile:

  • Cross-validate data using NIST Standard Reference Database 69 .
  • Replicate experiments under controlled pressures and document apparatus calibration .

Q. How can this compound derivatives be engineered for enhanced metabolic stability?

  • Introduce steric hindrance (e.g., methyl groups on the cyclopentyl ring) to reduce cytochrome P450-mediated oxidation.
  • Perform deuterium exchange at labile hydrogen sites to prolong half-life, validated via LC-MS metabolic profiling .

Q. What methodologies validate the environmental impact of this compound in wastewater systems?

  • Conduct OECD 301F biodegradability tests under aerobic conditions.
  • Use LC-TOF/MS to track degradation products and assess ecotoxicity in model organisms (e.g., Daphnia magna) .

Methodological Best Practices

Q. How should researchers design experiments to ensure reproducibility?

  • Document reaction parameters (e.g., solvent purity, catalyst batch) in line with Beilstein Journal of Organic Chemistry guidelines .
  • Share raw datasets (e.g., NMR spectra, chromatograms) as supplementary materials to enable replication .

Q. What statistical approaches are suitable for analyzing structure-activity relationships in derivatives?

  • Apply multivariate regression to correlate descriptors (e.g., logP, molar refractivity) with bioactivity.
  • Use principal component analysis (PCA) to reduce dimensionality in high-throughput screening data .

Data Interpretation & Reporting

Q. How to address variability in spectral data across different laboratories?

  • Standardize instrumentation (e.g., 400 MHz NMR) and internal references (e.g., TMS).
  • Participate in interlaboratory comparisons using certified reference materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.